Home > Products > Screening Compounds P33381 > Dapagliflozin-6-13C
Dapagliflozin-6-13C -

Dapagliflozin-6-13C

Catalog Number: EVT-13999602
CAS Number:
Molecular Formula: C21H25ClO6
Molecular Weight: 414.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dapagliflozin-6-13C is a stable isotope-labeled derivative of dapagliflozin, a medication primarily used in the management of type 2 diabetes mellitus. Dapagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, which helps to improve glycemic control by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. The compound is classified as a small molecule and has been recognized for its therapeutic benefits in both diabetes management and cardiovascular health.

Source

The compound dapagliflozin was first approved by the U.S. Food and Drug Administration in January 2014. The chemical structure of dapagliflozin is characterized by its unique arrangement of atoms, which contributes to its biological activity. Dapagliflozin-6-13C is utilized in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin due to the incorporation of the carbon-13 isotope.

Classification

Dapagliflozin-6-13C belongs to the class of sodium-glucose cotransporter 2 inhibitors. This class is significant for its role in managing type 2 diabetes and has implications for treating associated conditions such as chronic kidney disease and heart failure.

Synthesis Analysis

Methods

The synthesis of dapagliflozin has been documented through various methods, with notable approaches including:

  1. Lithium Reagent Method: This method involves the reaction of an aryl lithium compound with a trimethylsilyl-protected gluconolactone. The initial reaction results in an intermediate that undergoes further transformations to yield dapagliflozin.
  2. Friedel-Crafts Acylation: A more recent synthesis approach employs Friedel-Crafts acylation, which allows for a more efficient one-pot synthesis without generating waste water. This method integrates several steps, including the reduction of ketones and formation of C-phenylglycosides.

These synthetic routes have been optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Molecular Structure Analysis

Structure

The molecular formula for dapagliflozin is C21H25ClO6C_{21}H_{25}ClO_{6}, with a molar mass of approximately 408.87 g/mol. The structure features multiple functional groups, including hydroxymethyl and ether groups, which are essential for its biological activity.

Data

Key structural data includes:

  • IUPAC Name: (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol
  • CAS Number: 461432-26-8
  • 3D Structure: The three-dimensional arrangement can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis

Reactions

Dapagliflozin undergoes various chemical reactions during its synthesis and metabolism:

  1. Glucuronidation: The primary metabolic pathway involves glucuronidation forming inactive metabolites.
  2. Hydroxylation: Minor pathways include hydroxylation and deethylation reactions that further modify the compound.

These reactions are crucial for understanding the pharmacokinetics of dapagliflozin .

Mechanism of Action

Process

Dapagliflozin acts by inhibiting the sodium-glucose cotransporter 2 located in the proximal tubule of the nephron. This inhibition leads to:

  • Reduced Glucose Reabsorption: By blocking glucose from being reabsorbed back into circulation.
  • Increased Glucose Excretion: Resulting in lower blood glucose levels, which is beneficial for patients with type 2 diabetes.

Data from clinical studies indicate that dapagliflozin effectively lowers HbA1c levels and aids in weight management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dapagliflozin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • pH Sensitivity: Dapagliflozin is classified as a Biopharmaceutical Classification System Class III drug, indicating it has moderate solubility and permeability.
  • Stability: The compound exhibits stability under various conditions but may be affected by extreme pH levels .

Key physical and chemical properties include:

  • Molecular Weight: 408.87 g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 6 .
Applications

Scientific Uses

Dapagliflozin-6-13C serves several purposes in scientific research:

  1. Pharmacokinetic Studies: Used to trace metabolic pathways and understand drug interactions.
  2. Clinical Trials: Assists in evaluating the efficacy and safety profiles of dapagliflozin formulations.
  3. Metabolic Research: Aids in studying glucose metabolism and renal function related to diabetes management.

The incorporation of carbon isotopes enhances the precision of analytical techniques such as mass spectrometry, providing deeper insights into drug metabolism .

Isotopic Labeling Rationale in Pharmacological Research

Role of Stable Isotopes in Drug Metabolism Studies

Stable isotopes like carbon-13 (¹³C) serve as indispensable tools in pharmaceutical research by enabling precise tracking of drug molecules and their metabolites without altering chemical or biological properties. These non-radioactive isotopes provide distinct analytical signatures detectable through mass spectrometry and NMR spectroscopy, allowing researchers to quantify drug distribution, biotransformation pathways, and elimination kinetics. Unlike radioactive isotopes, ¹³C-labeled compounds circumvent regulatory complexities associated with radiation hazards while maintaining isotopic integrity throughout metabolic processes. In the context of dapagliflozin—a sodium-glucose cotransporter 2 (SGLT2) inhibitor—isotopic labeling facilitates the elucidation of its metabolic fate, particularly the balance between urinary excretion and hepatic handling. This approach revealed that less than 2% of dapagliflozin is excreted unchanged in urine, with the majority undergoing glucuronidation to inactive metabolites [3]. The high isotopic purity (>99% ¹³C enrichment) of compounds like Dapagliflozin-6-¹³C ensures unambiguous detection of molecular fragments in mass spectrometry assays, critical for distinguishing parent drugs from metabolites in complex biological matrices [1] [3].

Table 1: Stable Isotopes Used in Pharmacological Tracers

IsotopeNatural Abundance (%)Detection MethodsKey Advantages
¹³C1.1LC-MS, NMRNo radioactivity; minimal kinetic isotope effect
²H (Deuterium)0.015LC-MSCost-effective synthesis; distinguishable mass shift
¹⁵N0.37LC-MS, NMRIdeal for protein/peptide tracking
¹⁸O0.2MS, IRUseful for ester hydrolysis and oxygenation studies

Design and Justification of ¹³C Labeling at Position 6 of Dapagliflozin

The strategic selection of carbon-6 for isotopic labeling in dapagliflozin arises from its metabolic stability and structural significance within the molecule. Position 6 resides in the glucose-like moiety of dapagliflozin—specifically the hydroxymethyl group of the sugar unit—distal to known metabolic hotspots. Dapagliflozin primarily undergoes hepatic glucuronidation at the C3 hydroxyl group (forming the 3-O-glucuronide metabolite, representing >60% of total metabolism), with minor contributions from de-ethylation and hydroxylation pathways [3]. Labeling position 6 minimizes interference with these dominant metabolic routes, ensuring the isotopic tag remains intact during biotransformation. This design preserves the molecular weight signature (414.83 g/mol for ¹³C6-labeled vs. 408.87 g/mol for unlabeled) for accurate tracing while avoiding kinetic isotope effects that could alter drug-receptor binding. The C6 position's chemical environment—bonded to oxygen and carbon atoms—further ensures stability against enzymatic cleavage or exchange in biological systems, making it ideal for long-duration tracer studies [1] [3].

Table 2: Metabolic Vulnerability Assessment of Dapagliflozin Positions

PositionFunctional GroupPrimary Metabolic PathwayRationale for C6 Labeling
C3 (glucose)HydroxylUGT1A9-mediated glucuronidation (60.7%)High vulnerability; unsuitable for labeling
C4 (aglycone)EthoxybenzylDe-ethylation (<5%)Low metabolic flux; potential fragmentation
C6 (glucose)HydroxymethylNo significant metabolismChemically stable; minimal enzymatic targeting
ChlorophenylChlorineOxidation (<5%)Risk of dehalogenation; analytical interference

Applications in Tracer Studies for Metabolic Pathway Elucidation

Dapagliflozin-6-¹³C has proven instrumental in delineating the compound's metabolic disposition and mechanisms underlying its extra-renal effects. Tracer studies using this labeled analog quantified the drug's hepatic partitioning and revealed its role in modulating hepatic insulin sensitivity and gluconeogenesis. By coupling intravenous infusion of Dapagliflozin-6-¹³C with arteriovenous blood sampling, researchers demonstrated that approximately 15–20% of systemically circulating dapagliflozin undergoes hepatic extraction, where it influences glucose transporter activity independent of SGLT2 inhibition [3] [4]. Furthermore, ¹³C-mass isotopomer analysis in hepatocyte models showed dapagliflozin's suppression of gluconeogenic flux by 22–37% via AMPK activation—a finding corroborated by reduced incorporation of ¹³C-lactate into newly formed glucose. In NAFLD models, the tracer elucidated dapagliflozin's off-target enhancement of fatty acid β-oxidation by 1.8-fold through PPAR-α stimulation, explaining its therapeutic benefits in hepatic steatosis beyond glycemic control [4]. These insights were achievable due to the tracer's resistance to isotopic dilution in metabolic compartments, enabling precise quantification of fractional contributions to observed effects.

Table 3: Key Metabolic Pathways Elucidated by Dapagliflozin-6-¹³C Tracer Studies

Metabolic PathwayExperimental ModelQuantitative FindingsBiological Significance
Urinary ExcretionHuman pharmacokinetics75% urinary recovery of labelConfirms SGLT2-mediated primary elimination
Hepatic GlucuronidationHepatocyte assays3-O-glucuronide: 60.7% of metabolitesExplains low drug-drug interaction risk
Gluconeogenesis ModulationDiabetic rodent liver37% reduction in ¹³C-glucose productionMechanistic basis for fasting glucose lowering
Fatty Acid OxidationNAFLD in vitro models1.8x increase in ¹³C-palmitate clearanceRationale for steatosis reduction in clinical trials

Comparative Advantages Over Radiolabeled Analogs in Preclinical Research

The use of Dapagliflozin-6-¹³C offers distinct methodological and regulatory advantages relative to radiolabeled counterparts such as ¹⁴C-dapagliflozin. First, ¹³C labeling eliminates radiation hazards, allowing longitudinal studies in human volunteers without specialized containment facilities or radiation safety protocols. Second, mass spectrometry detection of ¹³C provides comparable sensitivity (detection limits ~1 pg/mL in plasma) to radiometric counting while avoiding quenching effects from biological matrices. Crucially, ¹³C avoids the kinetic isotope effects (KIEs) associated with deuterium labeling; deuterium at metabolic sites can alter C-H bond cleavage rates by 2–10 fold, whereas ¹³C induces negligible KIEs (<5% for C6-labeled dapagliflozin) due to its smaller mass difference relative to ¹²C [1] [3]. This fidelity is critical when studying enzymes like UGT1A9, where subtle KIEs could distort glucuronidation kinetics. Additionally, ¹³C permits simultaneous tracking of multiple isotopologs—e.g., co-administration of Dapagliflozin-6-¹³C with ²H-glucose—enabling complex interaction studies impossible with single-channel radiation detection. Regulatory acceptance of mass balance studies using ¹³C tracers further accelerates drug development timelines by bypassing radioactive material licensing [1] [3].

Table 4: Performance Comparison: ¹³C vs. Radiolabeled Dapagliflozin Tracers

ParameterDapagliflozin-6-¹³C¹⁴C-Dapagliflozin³H-Dapagliflozin
Detection Limit (plasma)0.1 ng/mL (LC-MS/MS)5 ng/mL (scintillation)2 ng/mL
Half-life StabilityIndefinite5730 years (¹⁴C decay)12.3 years
Safety ConstraintsNoneRadiation containmentRadiation containment; tritium exchange
Metabolic ArtifactsNoneNoneRadiolysis; tritium exchange
Multi-tracer CapacityHigh (distinct m/z)Low (single β-emission)Low (single β-emission)
Regulatory Approval Time2–4 weeks3–6 months3–6 months

Properties

Product Name

Dapagliflozin-6-13C

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

414.83 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i3+1,4+1,6+1,7+1,12+1,15+1

InChI Key

JVHXJTBJCFBINQ-VRIKAZBGSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.